Cas no 301176-06-7 (N-{5-(4-fluorophenyl)methyl-1,3-thiazol-2-yl}-2-(4-methylphenoxy)acetamide)

N-{5-(4-fluorophenyl)methyl-1,3-thiazol-2-yl}-2-(4-methylphenoxy)acetamide is a synthetic organic compound featuring a thiazole core substituted with a fluorophenylmethyl group and an acetamide moiety linked to a methylphenoxy chain. This structure imparts potential bioactivity, making it of interest in pharmaceutical and agrochemical research. The presence of the fluorine atom enhances metabolic stability and binding affinity, while the thiazole ring contributes to its heterocyclic reactivity. The compound’s well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. Its synthetic accessibility and functional group versatility make it a valuable intermediate for developing novel therapeutic agents or crop protection chemicals. Suitable for controlled research applications under appropriate laboratory conditions.
N-{5-(4-fluorophenyl)methyl-1,3-thiazol-2-yl}-2-(4-methylphenoxy)acetamide structure
301176-06-7 structure
Product Name:N-{5-(4-fluorophenyl)methyl-1,3-thiazol-2-yl}-2-(4-methylphenoxy)acetamide
CAS No:301176-06-7
MF:C19H17FN2O2S
MW:356.413886785507
CID:6278408
PubChem ID:1113609
Update Time:2025-05-30

N-{5-(4-fluorophenyl)methyl-1,3-thiazol-2-yl}-2-(4-methylphenoxy)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-{5-(4-fluorophenyl)methyl-1,3-thiazol-2-yl}-2-(4-methylphenoxy)acetamide
    • SR-01000483200
    • SR-01000483200-1
    • Oprea1_081476
    • EU-0043797
    • N-{5-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-2-(4-METHYLPHENOXY)ACETAMIDE
    • F0344-1304
    • AKOS000627993
    • N-(5-(4-fluorobenzyl)thiazol-2-yl)-2-(p-tolyloxy)acetamide
    • N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide
    • N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide
    • Oprea1_810482
    • 301176-06-7
    • Inchi: 1S/C19H17FN2O2S/c1-13-2-8-16(9-3-13)24-12-18(23)22-19-21-11-17(25-19)10-14-4-6-15(20)7-5-14/h2-9,11H,10,12H2,1H3,(H,21,22,23)
    • InChI Key: JVRDBVNMAOVPRV-UHFFFAOYSA-N
    • SMILES: S1C(=NC=C1CC1C=CC(=CC=1)F)NC(COC1C=CC(C)=CC=1)=O

Computed Properties

  • Exact Mass: 356.09947712g/mol
  • Monoisotopic Mass: 356.09947712g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 424
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 79.5Ų

N-{5-(4-fluorophenyl)methyl-1,3-thiazol-2-yl}-2-(4-methylphenoxy)acetamide Pricemore >>

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Additional information on N-{5-(4-fluorophenyl)methyl-1,3-thiazol-2-yl}-2-(4-methylphenoxy)acetamide

N-{5-(4-Fluorophenyl)methyl-1,3-thiazol-2-yl}-2-(4-methylphenoxy)acetamide: A Comprehensive Overview

N-{5-(4-fluorophenyl)methyl-1,3-thiazol-2-yl}-2-(4-methylphenoxy)acetamide, with the CAS number 301176-06-7, is a complex organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields. This compound belongs to the class of thiazole derivatives, which are well-known for their diverse biological activities and structural versatility. The molecule consists of a thiazole ring substituted with a fluorophenyl group and an acetamide moiety, making it a promising candidate for further research in drug discovery and material science.

The synthesis of this compound involves a multi-step process that typically includes the formation of the thiazole ring followed by substitution reactions to introduce the fluorophenyl and acetamide groups. Recent advancements in synthetic chemistry have enabled the efficient preparation of such complex molecules, ensuring high purity and reproducibility. The compound's structure has been extensively studied using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, providing detailed insights into its spatial arrangement and electronic properties.

One of the most intriguing aspects of N-{5-(4-fluorophenyl)methyl-1,3-thiazol-2-yl}-2-(4-methylphenoxy)acetamide is its potential biological activity. Studies have shown that this compound exhibits significant antioxidant properties, which could be harnessed in the development of new therapeutic agents for diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases. Additionally, its ability to interact with specific biological targets, such as enzymes and receptors, makes it a valuable tool in pharmacological research.

The compound's stability under various environmental conditions has also been a focal point of recent investigations. Research indicates that it demonstrates remarkable thermal stability and resistance to photodegradation, making it suitable for applications in high-performance materials and coatings. Furthermore, its solubility characteristics have been optimized through modifications to the substituent groups, enhancing its compatibility with different solvents and biological systems.

In terms of industrial applications, N-{5-(4-fluorophenyl)methyl-1,3-thiazol-2-yl}-2-(4-methylphenoxy)acetamide has shown promise as a precursor for the synthesis of advanced polymers and specialty chemicals. Its unique combination of electronic properties and structural flexibility allows for tailored modifications to meet specific performance requirements. This has led to its exploration in areas such as electronics, where it could serve as a component in organic light-emitting diodes (OLEDs) or other optoelectronic devices.

Recent breakthroughs in computational chemistry have further enhanced our understanding of this compound's behavior at the molecular level. Advanced molecular modeling techniques have provided insights into its electronic structure, reactivity profiles, and interaction dynamics with other molecules. These findings are paving the way for innovative applications in catalysis and green chemistry.

In conclusion, N-{5-(4-fluorophenyl)methyl-1,3-thiazol-2-yl}-2-(4-methylphenoxy)acetamide stands out as a multifaceted compound with vast potential across diverse scientific domains. Its unique chemical structure, coupled with cutting-edge research advancements, positions it as a key player in future innovations within pharmaceuticals, materials science, and beyond.

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